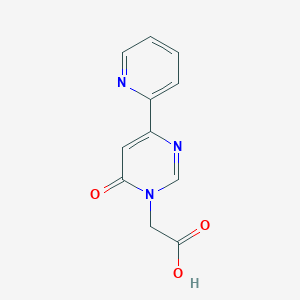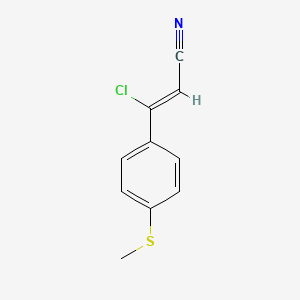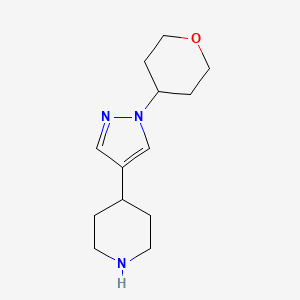![molecular formula C15H13ClN2O B1434739 4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1313714-51-0](/img/structure/B1434739.png)
4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 4-chloro and a 4-methoxybenzyl group
Aplicaciones Científicas De Investigación
4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: Employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the formation of carbon-carbon bonds via the interaction of an organoboron compound with a halide compound .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
It’s worth noting that compounds with similar structures have been involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical processes .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reactions, in which similar compounds are involved, are known for their mild and functional group tolerant reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the 4-Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 4-Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the pyrrolo[2,3-b]pyridine core is reacted with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a pyrazolo ring instead of a pyrrolo ring.
4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a methyl group instead of a methoxybenzyl group.
Uniqueness
4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both the 4-chloro and 4-methoxybenzyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-chloro-1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-19-12-4-2-11(3-5-12)10-18-9-7-13-14(16)6-8-17-15(13)18/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHVGTYIKVXNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)
![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)


![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)






![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)
